molecular formula C19H19NO4 B11435223 8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B11435223
M. Wt: 325.4 g/mol
InChI Key: HDMFZTQTHVYARO-UHFFFAOYSA-N
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Description

  • The dioxolo ring can be formed by reacting the quinoline core with a suitable diol or its derivative.
  • Acid-catalyzed cyclization or other methods can achieve this step.
  • Etherification

    • The phenolic hydroxyl group is converted to the ether linkage using an alkylating agent (e.g., propan-2-ol).
  • Industrial Production:

    Industrial-scale synthesis typically involves optimization of the above steps, considering yield, cost, and scalability.

    Preparation Methods

    Synthetic Routes:

    Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    • Construction of the Quinoline Core

      • Cyclization of an appropriate precursor (e.g., 2-aminobenzaldehyde) with an aldehyde or ketone, followed by reduction, yields the quinoline core.
      • Various catalysts and conditions can be employed.

    Chemical Reactions Analysis

    Compound X undergoes various reactions:

      Oxidation: The quinoline moiety can be oxidized to form quinolinones.

      Reduction: Reduction of the quinoline core can yield tetrahydroquinolines.

      Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

      Common Reagents: Examples include strong acids, reducing agents, and Lewis acids.

    Major products depend on reaction conditions and substituents. For instance:

    • Oxidation may yield quinolinones.
    • Reduction could lead to tetrahydroquinolines.

    Scientific Research Applications

    Compound X finds applications in:

      Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

      Chemistry: Used as a building block for more complex molecules.

      Industry: Employed in the synthesis of functional materials.

    Mechanism of Action

    The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

    Comparison with Similar Compounds

    Compound X stands out due to its dioxolo-quinoline scaffold. Similar compounds include:

    Properties

    Molecular Formula

    C19H19NO4

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    8-(3-propan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

    InChI

    InChI=1S/C19H19NO4/c1-11(2)24-13-5-3-4-12(6-13)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21)

    InChI Key

    HDMFZTQTHVYARO-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4

    Origin of Product

    United States

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